molecular formula C19H27N5S B2419391 3-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyridazine CAS No. 2380173-16-8

3-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyridazine

Cat. No.: B2419391
CAS No.: 2380173-16-8
M. Wt: 357.52
InChI Key: ONAQMPOULRZWMR-UHFFFAOYSA-N
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Description

3-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyridazine ring, a piperazine moiety, and a cyclopenta[d][1,3]thiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyridazine typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones under reflux conditions.

    Piperazine Derivative Synthesis: The piperazine moiety is introduced by reacting the pyridazine derivative with piperazine in the presence of a suitable base such as sodium hydride.

    Cyclopenta[d][1,3]thiazole Ring Formation: The final step involves the cyclization of the intermediate with a thioamide under acidic conditions to form the cyclopenta[d][1,3]thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups.

Scientific Research Applications

3-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyridazine is unique due to its combination of a pyridazine ring, a piperazine moiety, and a cyclopenta[d][1,3]thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5S/c1-19(2,3)16-7-8-17(22-21-16)24-11-9-23(10-12-24)13-18-20-14-5-4-6-15(14)25-18/h7-8H,4-6,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAQMPOULRZWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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